(2S)-1,1,1-trifluoropentan-2-ol
Description
(2S)-1,1,1-trifluoropentan-2-ol is a chiral secondary alcohol featuring a trifluoromethyl (-CF₃) group at the 1-position and a hydroxyl (-OH) group at the 2-position of a pentane backbone. Its molecular formula is C₅H₉F₃O, with a molecular weight of 142.12 g/mol. The stereochemistry at the 2-position (S-configuration) imparts distinct physicochemical and biological properties compared to its enantiomer, (2R)-1,1,1-trifluoropentan-2-ol . This compound is synthesized via fluorination strategies, as demonstrated in studies comparing the lipophilicity of fluorinated alcohols . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical intermediates .
Properties
Molecular Formula |
C5H9F3O |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoropentan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
JSXJROCLUIYGSE-BYPYZUCNSA-N |
Isomeric SMILES |
CCC[C@@H](C(F)(F)F)O |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Reductive Hydroalkylation of Trifluoromethyl Alkenes
A prominent method involves the nickel-catalyzed enantioselective reductive hydroalkylation of trifluoromethyl alkenes, which provides direct access to chiral trifluoromethylated alcohols including this compound. This approach utilizes a chiral ligand to induce stereoselectivity and a silane as a hydride source under mild conditions.
- Catalyst system: NiBr2·dme (10 mol%) combined with a chiral ligand (e.g., L9).
- Reaction conditions: Room temperature, ethereal solvents, presence of base (K3PO4·H2O), and silane hydride donor.
- Outcome: High yields (up to 94%) and enantiomeric excess (ee) values exceeding 90% have been reported.
Table 1: Effect of Silane on Yield and Enantiomeric Excess (ee) in Ni-Catalyzed Reductive Hydroalkylation
| Entry | Silane | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | (MeO)3SiH | 17 | 90 |
| 2 | (EtO)3SiH | 14 | 94 |
| 3 | Ph3SiH | 3 | -- |
| 4 | Ph2SiH2 | 56 | 64 |
| 5 | DEMS | 24 | 94 |
| 6 | (MeO)2MeSiH | 31 | 90 |
| 7 | PMHS | 9 | 82 |
| 8 | (Me2SiH)2O | 22 | 60 |
Yield determined by GC analysis; ee determined by HPLC on chiral stationary phase.
This method is highly versatile and allows for the preparation of this compound with excellent stereocontrol and functional group tolerance.
Synthesis via Trifluoromethylated Alkene Hydroalkylation
Another approach involves the hydroalkylation of trifluoromethyl alkenes using radical or palladium-catalyzed processes. For example, trifluoromethyl alkenes can be subjected to hydroalkylation in the presence of boronic acids and palladium catalysts to form trifluoromethyl-substituted alcohols after subsequent functional group transformations.
- Catalyst: Pd(PPh3)2Cl2 (3 mol%)
- Reagents: Boronic acid, 2-bromo-3,3,3-trifluoropropene, aqueous K2CO3
- Conditions: THF solvent, 60 °C, inert atmosphere overnight
- Work-up: Quenching with NH4Cl, extraction, and purification by flash chromatography.
This method provides a route to α-trifluoromethyl alkenes, which can be further converted into the desired trifluorinated alcohols through reduction or hydrofunctionalization steps.
Synthesis via Chiral Ligand-Mediated Pathways
The preparation of chiral ligands such as L9 is critical for enantioselective synthesis of trifluoromethylated alcohols. The ligand L9, a bis(oxazoline)-type ligand bearing adamantyl and diphenyl substituents, has been synthesized and characterized extensively and used in nickel-catalyzed enantioselective reactions.
Synthesis of Chiral Ligand L9:
- Stepwise synthesis involves:
- Preparation of 1-bromoadamantane derivatives.
- Bromination using N-bromosuccinimide (NBS) and AIBN initiator.
- Coupling with (1R,2S)-2-amino-1,2-diphenylethan-1-ol.
- Final assembly with lithium hexamethyldisilazide (LiHMDS) in THF at low temperature.
- Yield: 48% isolated yield of ligand L9 as white solid.
- Characterization: 1H NMR, 13C NMR, and HRMS confirm structure and purity.
This ligand is pivotal in achieving the high enantioselectivity in the reductive hydroalkylation process.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are used to confirm the structure and stereochemistry of the product.
- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Darcel Chiracel OD-H, AD-H) are employed to determine enantiomeric excess.
- Gas Chromatography (GC): Used for yield determination with internal standards.
- Mass Spectrometry (MS): High-resolution electrospray ionization (HRMS) confirms molecular weight and purity.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
|---|---|---|---|---|---|
| Ni-Catalyzed Reductive Hydroalkylation | NiBr2·dme, Chiral ligand L9, Silane | Room temp, Et2O, base, 16 h | Up to 94 | Up to 94 | Direct enantioselective synthesis |
| Pd-Catalyzed Hydroalkylation of Alkenes | Pd(PPh3)2Cl2, Boronic acid, K2CO3 | 60 °C, THF, inert atmosphere | Moderate | Not specified | Forms α-trifluoromethyl alkenes precursor |
| Chiral Ligand Synthesis (L9) | NBS, AIBN, LiHMDS, Adamantane derivatives | Room temp to reflux, multiple steps | 48 (ligand) | N/A | Enables enantioselective catalysis |
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1,1-trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 1,1,1-trifluoropentan-2-one.
Reduction: 1,1,1-trifluoropentane.
Substitution: 1,1,1-trifluoropentyl chloride.
Scientific Research Applications
(2S)-1,1,1-trifluoropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1,1,1-trifluoropentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between (2S)-1,1,1-trifluoropentan-2-ol and analogous fluorinated alcohols:
<sup>a</sup>logP values estimated via computational models or experimental data from fluorination studies .
Stereochemical Comparisons: (2S) vs. (2R) Enantiomers
The (2S) and (2R) enantiomers share identical molecular formulas and physical properties (e.g., melting point, logP) but differ in optical activity and biological interactions. For example, in chiral environments such as enzyme-binding pockets, the (2S) configuration may exhibit higher affinity due to stereoselective recognition, a critical factor in drug design .
Functional Group Modifications
- 5-Fluoro-1-pentanol: Replacing the trifluoromethyl group with a single fluorine at the terminal position reduces lipophilicity (logP 1.0 vs. 1.2) and metabolic stability, limiting its utility in medicinal chemistry .
- This derivative is explored for antimicrobial activity .
Complex Fluorinated Derivatives
The compound (2S,4S)-4-amino-4-(2,6-difluorophenyl)-1,1,1-trifluoropentan-2-ol () incorporates aromatic and amino groups, resulting in higher logP (2.8) and bioactivity. Its difluorophenyl moiety enables π-π stacking interactions with biological targets, making it a candidate for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
